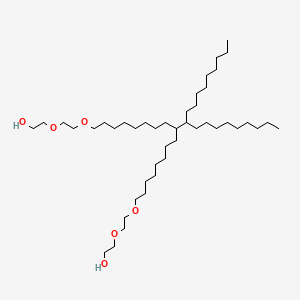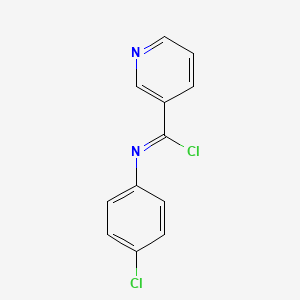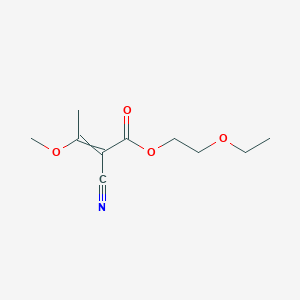![molecular formula C32H24BrNO3Sn B12528000 N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide CAS No. 652169-89-6](/img/structure/B12528000.png)
N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide is a complex organic compound that features a bromophenyl group, a triphenylstannyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with a suitable benzoyl chloride derivative to form the benzamide intermediate. This intermediate is then reacted with triphenylstannyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction could produce phenyl derivatives.
科学的研究の応用
N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Used in the development of advanced materials, including organic electronic devices and polymers.
作用機序
The mechanism of action of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the triphenylstannyl group can interact with metal ions. These interactions can influence various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.
類似化合物との比較
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the triphenylstannyl group.
(4-Bromophenyl)triphenylsilane: Contains a triphenylsilane group instead of a triphenylstannyl group.
Uniqueness
N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide is unique due to the presence of both the bromophenyl and triphenylstannyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
特性
CAS番号 |
652169-89-6 |
|---|---|
分子式 |
C32H24BrNO3Sn |
分子量 |
669.1 g/mol |
IUPAC名 |
triphenylstannyl 2-[(4-bromophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C14H10BrNO3.3C6H5.Sn/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19;3*1-2-4-6-5-3-1;/h1-8H,(H,16,17)(H,18,19);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
BFQLMOSSFMFUQQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)NC5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)

![L-Leucine, N,N'-[1,4-phenylenebis(1-oxo-2,1-ethanediyl)]bis-](/img/structure/B12527922.png)
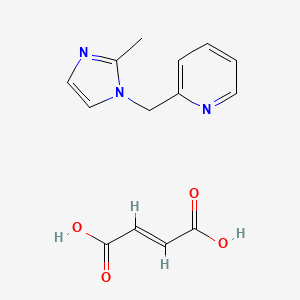
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
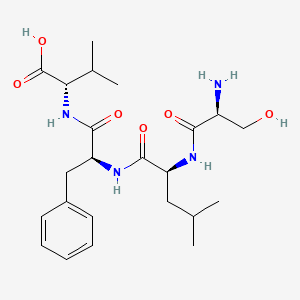
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)

![L-Prolinamide, 2-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-L-histidyl-](/img/structure/B12527959.png)

